![molecular formula C14H13ClF3N3S B3129011 N-[4-[(4-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine CAS No. 339011-00-6](/img/structure/B3129011.png)
N-[4-[(4-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine
説明
N-[4-[(4-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine is a complex organic compound characterized by the presence of a chlorobenzyl group, a sulfanyl linkage, a trifluoromethyl group, and a pyrimidinyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Ring: The pyrimidinyl ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl cyanoacetate and formamide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using trifluoromethyl iodide.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through a nucleophilic aromatic substitution reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is typically formed by reacting the intermediate with thiol reagents.
Final Assembly: The final step involves the coupling of the intermediate with N-ethylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
N-[4-[(4-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
- Oxidation
特性
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3S/c1-2-19-13-20-11(14(16,17)18)7-12(21-13)22-8-9-3-5-10(15)6-4-9/h3-7H,2,8H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMMKISRLKXWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)SCC2=CC=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


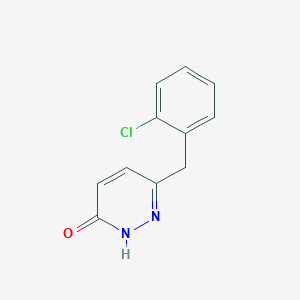
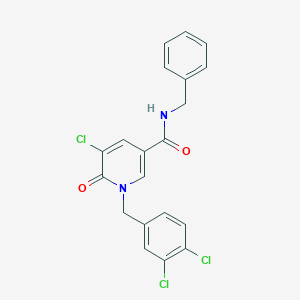
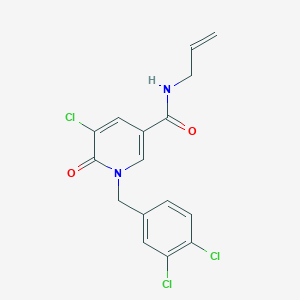
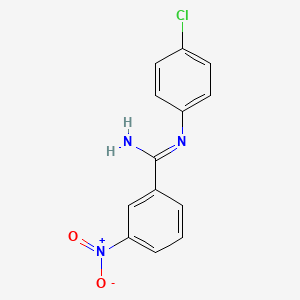
![1-[(4-methoxybenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3128963.png)
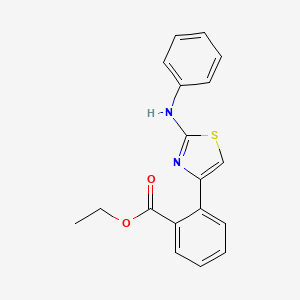
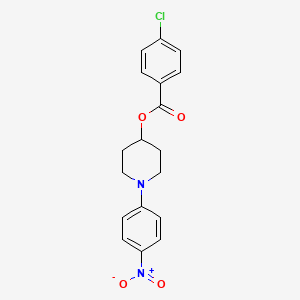
![3-Imino-3-[4-(2-pyridinyl)piperazino]propanenitrile](/img/structure/B3128978.png)
![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B3128983.png)
![N'-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B3128986.png)
![[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]cyanamide](/img/structure/B3128995.png)
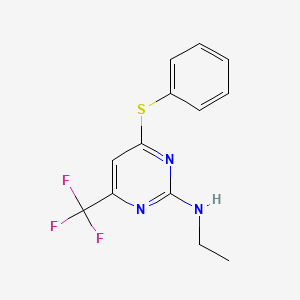
![N-[4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B3129017.png)
![Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3129021.png)
